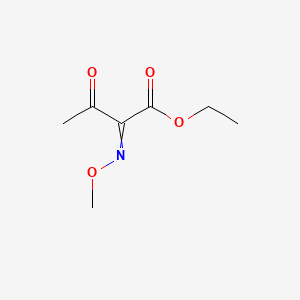
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate
Übersicht
Beschreibung
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate is an organic compound with the molecular formula C7H11NO4 It is an ester derivative of acetoacetic acid and is characterized by the presence of a methoxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-methoxyiminoacetoacetate may involve continuous reaction processes to enhance yield and efficiency. For example, the reaction of ethyl acetoacetate with methoxyamine can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and improved scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2-methoxyiminoacetoacetate involves its reactivity with various nucleophiles and electrophiles. The methoxyimino group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-methoxyimino-3-oxo-butanoate can be compared with other similar compounds such as ethyl acetoacetate and ethyl 2-methylacetoacetate. While all these compounds share a common ester functionality, the presence of the methoxyimino group in ethyl 2-methoxyiminoacetoacetate imparts unique reactivity and potential applications. Similar compounds include:
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
Ethyl 2-methylacetoacetate: Utilized in the preparation of pharmaceuticals and agrochemicals.
This compound stands out due to its ability to form oxime derivatives and its potential use in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
ethyl 2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H11NO4/c1-4-12-7(10)6(5(2)9)8-11-3/h4H2,1-3H3 |
InChI-Schlüssel |
HASOOENYFDJEAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NOC)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














